molecular formula C8H17NO B2450127 [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol CAS No. 2290854-21-4

[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol

Cat. No. B2450127
CAS RN: 2290854-21-4
M. Wt: 143.23
InChI Key: ORKNCBMAVOTJMZ-JGVFFNPUSA-N
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Description

“[(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol” is a chemical compound with the molecular weight of 143.23 . It is also known as rac-[(1R,3S)-3-(dimethylamino)cyclopentyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 . This code provides a specific description of the molecular structure, including the arrangement of atoms and their stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 143.23 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Fluorescence Properties and Bioconjugation

  • Study: A research paper by Singh and Darshi (2004) explored the fluorescence properties of a compound structurally similar to [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol. The study focused on the fluorescence characteristics of the compound in various media and its bioconjugation with proteins like bovine and human serum albumins (Singh & Darshi, 2004).

X-ray Structural Analysis

  • Study: Niu et al. (2015) conducted an X-ray structural study of a related compound, highlighting its conformational properties and the role of hydrogen bonds in its molecular interactions. This research can provide insights into the structural aspects of similar compounds (Niu et al., 2015).

Catalysis in Organic Synthesis

  • Study: Lu et al. (2008) used a similar compound in catalyzing enantioselective epoxidation of α,β-enones. This demonstrates the potential of [(1S,3R)-3-(Dimethylamino)cyclopentyl]methanol in organic synthesis, particularly in enantioselective reactions (Lu et al., 2008).

Methanol Production and Applications

  • Study: Dalena et al. (2018) discussed the broad applications of methanol in chemical synthesis, highlighting its role as a building block for more complex chemical structures. This research provides a context for the significance of methanol-based compounds in industrial chemistry (Dalena et al., 2018).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[(1S,3R)-3-(dimethylamino)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKNCBMAVOTJMZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1S,3R)-3-(Dimethylamino)cyclopentyl)methanol

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